3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
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Overview
Description
3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-(methanesulfonyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed studies and experimental data.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methanesulfonyl group.
3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one: Lacks the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-1-[4-(methylsulfonyl)phenyl]prop-2-en-1-one: Similar structure with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
The presence of both the dichlorophenyl and methanesulfonyl groups in 3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one may confer unique chemical and biological properties, making it distinct from similar compounds. These properties could include enhanced reactivity, stability, or specific biological activities.
Properties
CAS No. |
819792-74-0 |
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Molecular Formula |
C16H12Cl2O3S |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O3S/c1-22(20,21)13-6-4-12(5-7-13)16(19)9-3-11-2-8-14(17)15(18)10-11/h2-10H,1H3 |
InChI Key |
SVGKFJPZWBBIIE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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